4-Bromo-2-fluoro-1-iodobenzene
Overview
Description
Boniva, known chemically as ibandronate sodium, is a nitrogen-containing bisphosphonate. It is primarily used to treat and prevent osteoporosis in postmenopausal women by altering bone formation and breakdown in the body. This compound helps increase bone mass and reduces the chance of spinal fractures .
Mechanism of Action
Target of Action
4-Bromo-2-fluoro-1-iodobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes , indicating its role in facilitating specific chemical reactions.
Biochemical Pathways
As a biochemical reagent, it is likely involved in various biochemical reactions and pathways depending on the context of the research .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological system and the context of the experiment. Given its use in the synthesis of tetrasubstituted alkenes , it can be inferred that it plays a role in facilitating specific chemical transformations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . Furthermore, safety data suggests that it should be handled in a well-ventilated area or outdoors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibandronate sodium is synthesized through a multi-step process. The key steps involve the reaction of 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid with sodium hydroxide to form the monosodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of ibandronate sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product. The final product is then formulated into tablets or injectable solutions for medical use .
Chemical Reactions Analysis
Types of Reactions
Ibandronate sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ibandronate sodium can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, ibandronate sodium is used as a model compound to study the behavior of bisphosphonates in various chemical reactions. It helps researchers understand the mechanisms of action and the effects of different reaction conditions on bisphosphonates .
Biology
In biology, ibandronate sodium is used to study bone metabolism and the effects of bisphosphonates on bone resorption. It is also used in research related to the treatment of bone diseases and the development of new therapeutic agents .
Medicine
Medically, ibandronate sodium is widely used to treat and prevent osteoporosis in postmenopausal women. It helps increase bone mass, reduce the risk of fractures, and improve overall bone health. It is also used in the treatment of other bone-related conditions .
Industry
In the industrial sector, ibandronate sodium is used in the production of pharmaceuticals and as a research tool in the development of new drugs. Its unique properties make it valuable in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.
Risedronate: Also a bisphosphonate, used for similar indications as ibandronate sodium. It has different pharmacokinetic properties and dosing regimens.
Zoledronic Acid: A more potent bisphosphonate used in the treatment of osteoporosis and other bone diseases. .
Uniqueness of Ibandronate Sodium
Ibandronate sodium is unique due to its specific chemical structure, which provides a balance between potency and safety. It is effective in increasing bone mass and reducing fracture risk with a relatively low frequency of administration compared to other bisphosphonates .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZKCQCINEBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369143 | |
Record name | 1-Bromo-3-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-73-5 | |
Record name | 4-Bromo-2-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105931-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Brom-3-fluor-4-iodbenzol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-1-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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